Home > Products > Screening Compounds P98762 > 1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione - 335403-53-7

1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-3079589
CAS Number: 335403-53-7
Molecular Formula: C19H23N5O2
Molecular Weight: 353.426
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Potential Role in Scientific Research: Given the structural similarities to compounds investigated in the provided papers, this molecule could be explored for potential:
    • Cardiovascular activity: Analogous to compounds in [], it might possess antiarrhythmic or hypotensive properties.
    • Neuroprotective effects: Its structure shares features with caffeine and adenosine receptor antagonists like KW-6002 [, ], suggesting possible applications in Parkinson's disease models.
    • Anti-inflammatory activity: Similar to MKS-492 [, ], it might exhibit anti-inflammatory effects in allergic reactions.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound demonstrated strong prophylactic antiarrhythmic activity in experimental models. It exhibited weak affinity for both α1- and α2-adrenoreceptors [].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, 8-(2-morpholin-4-yl-ethylamino) derivative

  • Compound Description: This compound, an 8-alkylamino derivative of the previous entry, also exhibited strong prophylactic antiarrhythmic activity in experimental models, suggesting the importance of the core structure and the 8-position substitution for this activity [].

8-Benzylamino-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound exhibited hypotensive activity, suggesting a potential role of the benzylamine substituent at the 8-position in influencing blood pressure [].

8-(Pyridin-2-yl-methylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound also exhibited hypotensive activity, similar to the 8-benzylamino derivative, suggesting a potential role of aromatic nitrogen-containing substituents at the 8-position in influencing blood pressure [].
Overview

1,3-Dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound exhibits significant biological activity and has garnered interest for its potential applications in pharmacology and medicinal chemistry. The compound's structure suggests it may interact with various biological systems, making it a candidate for further research.

Source

The compound can be synthesized through various chemical pathways, often utilizing starting materials that are commercially available. Its molecular formula is C19H23N5O2C_{19}H_{23}N_{5}O_{2}, and it has a molecular weight of approximately 353.426 g/mol . The compound is also known by several other names, including 1H-purine-2,6-dione and 3,7-dihydro-1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl) .

Classification

This compound is classified as a purine derivative, which is a category of compounds that includes important biomolecules such as adenine and guanine. It is also categorized under psychoactive substances due to its potential stimulant effects .

Synthesis Analysis

Methods

The synthesis of 1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves multiple synthetic steps:

  1. Preparation of the Purine Core: The synthesis begins with the formation of the purine skeleton, which can be derived from readily available precursors.
  2. Functional Group Introduction: The introduction of the 2-phenylethyl group is typically achieved through nucleophilic substitution reactions. This step may require strong bases and controlled conditions to ensure successful substitution.
  3. Methylation: Methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  4. Final Assembly: The final product is assembled through condensation reactions followed by purification techniques like recrystallization or chromatography .

Technical Details

The reaction conditions must be carefully controlled to optimize yields and minimize side reactions. Common reagents include strong bases for nucleophilic substitutions and methylating agents for introducing methyl groups.

Molecular Structure Analysis

Data

Key data points include:

  • Molecular Formula: C19H23N5O2C_{19}H_{23}N_{5}O_{2}
  • Molecular Weight: 353.426 g/mol
  • InChIKey: NMCHYWGKBADVMK-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

The compound can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield oxidized derivatives.
  2. Reduction: Reduction can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions are common, allowing for the introduction of different functional groups at various positions on the purine structure.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
    These reactions can lead to diverse derivatives with potentially unique properties .
Mechanism of Action

Process

The mechanism of action for 1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific biological targets:

  1. Molecular Targets: The compound may interact with enzymes or receptors within biological systems.
  2. Pathways Involved: It could influence various signaling pathways or metabolic processes that contribute to its biological effects .

Data

Studies on similar compounds suggest that they may modulate neurotransmitter release or inhibit specific enzyme activities.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione include:

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

Chemical properties encompass:

  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to characterize these properties .

Applications

Scientific Uses

The compound has several potential applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential therapeutic properties in drug discovery.
  2. Biological Studies: Studied for its effects on cellular processes and interactions with biological macromolecules.
  3. Pharmaceutical Development: Potential lead compound in developing new drugs targeting various diseases .

Properties

CAS Number

335403-53-7

Product Name

1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

1,3-dimethyl-7-(2-phenylethyl)-8-pyrrolidin-1-ylpurine-2,6-dione

Molecular Formula

C19H23N5O2

Molecular Weight

353.426

InChI

InChI=1S/C19H23N5O2/c1-21-16-15(17(25)22(2)19(21)26)24(13-10-14-8-4-3-5-9-14)18(20-16)23-11-6-7-12-23/h3-5,8-9H,6-7,10-13H2,1-2H3

InChI Key

NLZNCYRTPLFULM-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.